molecular formula C22H27N5O2 B2537192 N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2537192
M. Wt: 393.5 g/mol
InChI Key: BMKGPFYHMVCWLJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-3-11-26-18(23)16(21(28)24-15-9-5-4-6-10-15)13-17-20(26)25-19-14(2)8-7-12-27(19)22(17)29/h7-8,12-13,15,23H,3-6,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGPFYHMVCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclic structure and diverse functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which may include antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3C_{17}H_{23}N_5O_3, with a molecular weight of approximately 345.40 g/mol. The compound features:

  • Cyclohexyl group : Enhances lipophilicity and potential membrane permeability.
  • Imino group : May participate in hydrogen bonding and influence biological interactions.
  • Carboxamide functionality : Contributes to solubility and reactivity.

Table 1: Structural Features

Structural FeatureDescription
Cyclohexyl GroupIncreases hydrophobicity
Imino GroupPotential for hydrogen bonding
Carboxamide GroupEnhances solubility

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies have shown that derivatives of triazatricyclic compounds can induce apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms by which N-cyclohexyl derivatives exert their effects are still under investigation but may involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication.
  • Cell cycle arrest : Inducing G2/M phase arrest in cancer cells has been observed in related studies.

Antimicrobial Activity

The antimicrobial potential of N-cyclohexyl derivatives has also been explored. Compounds featuring similar functional groups have demonstrated activity against a range of pathogens including bacteria and fungi. The proposed mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways.

Study 1: Antitumor Effects in vitro

A study evaluated the cytotoxic effects of N-cyclohexyl derivatives on various cancer cell lines using MTT assays. Results indicated that at concentrations above 10 µM, significant cytotoxicity was observed compared to control groups . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Screening

Another investigation screened N-cyclohexyl derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity .

Synthesis and Derivative Exploration

The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo involves multi-step organic reactions that require careful optimization for yield and purity. Researchers have explored various synthetic routes starting from simpler precursors that undergo cyclization and functional group modifications .

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-cyclopentyl derivativeC₁₅H₁₉N₅O₂Similar triazatricyclic structure
N-benzoyl derivativeC₁₇H₁₉N₅O₃Enhanced hydrophobic interactions

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has garnered attention for its potential as a lead compound in drug development due to its unique structural characteristics that may interact with biological targets effectively .

Potential Therapeutic Effects :

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit significant anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound may also demonstrate activity against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with altered biological activities or enhanced properties for specific applications .

Material Science

In material science, N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl can be utilized in the development of new materials due to its structural complexity and potential reactivity patterns . This includes applications in creating polymers or composites that require specific chemical functionalities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step heterocyclic condensation reactions, leveraging protocols similar to those for structurally related tricyclic carboxamides. Key steps include controlled imine formation (via Schiff base reactions) and cyclization under anhydrous conditions. To optimize yields, use high-purity precursors, inert atmospheres (e.g., N₂), and catalysts like Pd/C for hydrogenation steps. Reaction monitoring via HPLC or LC-MS ensures intermediate stability .

Q. How can researchers confirm the structural integrity of this compound, particularly its tricyclic core and substituent positions?

  • Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks for cyclohexyl, propyl, and methyl groups, noting characteristic shifts for imino (δ 8.5–9.5 ppm) and carboxamide (δ 165–175 ppm) moieties.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve the tricyclic framework and substituent stereochemistry, if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA guidelines). Use fume hoods for synthesis steps involving volatile reagents (e.g., propyl halides). Conduct toxicity screenings (e.g., Ames test for mutagenicity) due to the compound’s heterocyclic and imino groups. Mandatory PPE includes nitrile gloves, lab coats, and eye protection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for reactions like electrophilic substitution or ring-opening. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms) to identify feasible experimental conditions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

  • Answer : Conduct meta-analyses of assay conditions (e.g., buffer pH, cell lines) to identify variables affecting potency. Validate via orthogonal assays:

  • Enzymatic assays : Compare inhibition kinetics under standardized conditions.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .

Q. How can researchers design derivatives to enhance metabolic stability without compromising bioactivity?

  • Answer : Perform structure-activity relationship (SAR) studies focusing on:

  • Cyclohexyl group modification : Replace with fluorinated or sp³-rich substituents to reduce CYP450-mediated oxidation.
  • Prodrug strategies : Introduce ester or amide prodrug moieties at the carboxamide site to improve solubility and slow hepatic clearance .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For preparative-scale isolation, simulate moving bed chromatography (SMB) optimizes resolution and throughput. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition databases (e.g., Reaxys) to benchmark yields against analogous tricyclic systems .
  • Data Reproducibility : Document solvent purity (e.g., anhydrous DMF) and storage conditions (e.g., –20°C under argon) to minimize batch-to-batch variability .
  • Computational-Experimental Synergy : Integrate machine learning (e.g., neural networks for reaction outcome prediction) with high-throughput experimentation to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.